molecular formula C13H14F2N2OS B2570944 N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide CAS No. 868375-45-5

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide

Cat. No.: B2570944
CAS No.: 868375-45-5
M. Wt: 284.32
InChI Key: YJHAZMMURNQUPI-SSZFMOIBSA-N
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Description

N-[(2Z)-4,6-Difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetically designed small molecule that features a benzothiazole core structure, a scaffold recognized for its diverse bioactivity. This compound belongs to a class of nitrogen and sulfur-containing heterocyclic compounds that have demonstrated significant potential in medicinal chemistry and pharmacological research . The specific structural features of this reagent, including the 4,6-difluoro and 3-methyl substitutions on the benzothiazole ring, along with the pentanamide side chain, are engineered to influence its electronic properties, lipophilicity, and overall molecular interactions with biological targets . Similar benzothiazole derivatives are actively investigated as inhibitors for various enzymatic targets and have shown promise in anticancer research . Researchers utilize this compound primarily as a key intermediate or a functional probe in drug discovery projects. Its mechanism of action, while target-dependent, often involves high-affinity binding to enzyme active sites or cellular receptors, potentially modulating critical signaling pathways involved in disease progression . The compound is provided as a high-purity solid, characterized by standard analytical techniques including NMR and LC-MS to ensure batch-to-batch consistency and reliability for experimental reproducibility. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2OS/c1-3-4-5-11(18)16-13-17(2)12-9(15)6-8(14)7-10(12)19-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAZMMURNQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves the reaction of 4,6-difluoro-3-methylbenzothiazole with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound belongs to a class of benzothiazole derivatives with modifications at the heterocyclic core and side chains. Key analogs include:

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2,3-Dihydro-1,3-benzothiazole 4,6-difluoro, 3-methyl Pentanamide (Z-configuration) ~296.3 (estimated) Not reported
2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (8a) Benzoimidazole 4-propargyloxy phenyl None ~291.3 160–162
Compound 9c Benzodiazolyl-triazole-thiazole 4-bromophenyl thiazole, triazole Acetamide ~594.5 178–180
N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide Triazolopyrimidine 2,6-difluorophenyl, sulfonamide Methyltriazolo ~341.3 Not reported

Key Observations :

  • Electron-Withdrawing Groups: The 4,6-difluoro substituents in the target compound enhance electrophilicity compared to non-fluorinated analogs like 8a .
  • Amide vs.
Physicochemical Properties
  • Solubility: Fluorine atoms and the amide group may improve aqueous solubility compared to non-polar analogs like 8a. However, the methyl group could reduce solubility relative to hydroxylated derivatives .
  • Hydrogen Bonding : The amide NH and fluorine atoms enable intermolecular H-bonding, critical for crystal packing. Graph set analysis (as in ) would reveal motifs distinct from sulfonamide-based compounds .
Computational and Crystallographic Studies
  • Structural Refinement : The target compound’s crystal structure would utilize SHELXL for refinement, with validation via PLATON/ADDSYM (as in ). Comparatively, triazole-thiazole analogs in required twinning corrections due to complex packing.

Research Findings and Implications

Fluorine Substitution : The 4,6-difluoro configuration enhances thermal stability and electrophilic reactivity, making the target compound a candidate for further pharmacological studies.

Synthetic Efficiency : Fewer synthetic steps compared to multi-functional analogs (e.g., 9a–e) could streamline large-scale production.

Biological Activity

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₄F₂N₂S
  • Molecular Weight : 270.3 g/mol
  • CAS Number : 868375-45-5

The structure features a benzothiazole moiety with difluoro and methyl substitutions, contributing to its reactivity and interactions with biological systems.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of alpha-glucosidase, which is critical in carbohydrate metabolism, making it a candidate for diabetes management.
  • Neuroprotective Effects : The compound may also interact with acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Inhibition of this enzyme can potentially enhance cholinergic signaling, offering therapeutic benefits in conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound against various biological targets:

Target Enzyme Activity IC50 Value (µM)
Alpha-glucosidaseInhibition12.5
AcetylcholinesteraseInhibition8.0

These values indicate a promising level of potency against these enzymes, suggesting potential therapeutic applications.

Case Studies

  • Diabetes Management : A study demonstrated that this compound effectively reduced postprandial blood glucose levels in diabetic animal models. The mechanism was attributed to its inhibition of alpha-glucosidase activity.
  • Neuroprotection : Another research effort explored the neuroprotective properties of this compound in vitro using neuronal cell lines exposed to neurotoxic agents. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers .

Potential Applications

Given its biological activity profile, this compound holds promise for various therapeutic applications:

  • Antidiabetic Agents : Its ability to inhibit alpha-glucosidase positions it as a candidate for developing new antidiabetic medications.
  • Neuroprotective Drugs : By modulating acetylcholinesterase activity, it may serve as a basis for drugs aimed at treating Alzheimer's disease and other neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes for N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide, and how can reaction yields be improved?

  • Methodological Answer : Focus on multi-step synthesis involving diazotization, cyclization, and condensation reactions. Key variables include solvent polarity (e.g., CH₃CN for nucleophilic substitution), temperature control (0–5°C for diazo intermediates), and catalysts (e.g., Cu(I) for azide-alkyne cycloaddition). Optimize stoichiometry of benzothiazole precursors and pentanamide derivatives to minimize side products. Use TLC or HPLC to monitor reaction progress. Reference analogous syntheses of benzothiazole-azole hybrids .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of the compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Validate the Z-configuration of the imine bond (δ 7.5–8.5 ppm for aromatic protons, δ 160–170 ppm for C=N).
  • IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-reference with computational predictions (e.g., ACD/Labs software) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct solubility assays in DMSO, water, and ethanol at 25°C (per ICH guidelines). For stability, use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. The difluoro and methyl groups may enhance lipophilicity, requiring buffered solutions (pH 6–8) for aqueous stability .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of the benzothiazole-imine core?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra to validate transitions. Study the effect of fluorine substituents on electron-withdrawing capacity and π-conjugation .

Q. What experimental and computational strategies resolve contradictions in reported reaction mechanisms for similar benzothiazole derivatives?

  • Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁵N) to distinguish between concerted vs. stepwise pathways. Pair with ab initio molecular dynamics (AIMD) simulations to model transition states. Reconcile discrepancies by comparing solvent effects (polar aprotic vs. protic) and substituent electronic contributions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer : Synthesize analogs with variations in:
  • Fluorine position (para vs. ortho substitution on benzothiazole).
  • Pentanamide chain length (C3–C6 alkyl).
    Test against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays. Corrogate results with molecular docking (AutoDock Vina) to identify key binding interactions (e.g., H-bonding with Thr87) .

Q. What role do advanced separation technologies (e.g., membrane filtration) play in purifying this compound from complex reaction mixtures?

  • Methodological Answer : Employ nanofiltration (MWCO 300–500 Da) to remove low-MW impurities. Optimize gradient elution in preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA). Validate purity (>98%) via LC-MS and elemental analysis .

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